5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

Medicinal Chemistry Isomer Comparison Structure-Activity Relationship

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a synthetic heterocyclic small molecule (C18H10ClFN2O, MW 324.7 g/mol) belonging to the phenoxy-pyridine-3-carbonitrile class. It features a pyridine core bearing a 4-chlorophenyl substituent at the 5-position and a 4-fluorophenoxy group at the 2-position, along with a nitrile at the 3-position.

Molecular Formula C18H10ClFN2O
Molecular Weight 324.74
CAS No. 338954-69-1
Cat. No. B2657627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile
CAS338954-69-1
Molecular FormulaC18H10ClFN2O
Molecular Weight324.74
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(N=C2)OC3=CC=C(C=C3)F)C#N)Cl
InChIInChI=1S/C18H10ClFN2O/c19-15-3-1-12(2-4-15)14-9-13(10-21)18(22-11-14)23-17-7-5-16(20)6-8-17/h1-9,11H
InChIKeySKVALXXZXBAXHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile (CAS 338954-69-1) – Core Structural and Physicochemical Profile for Research Procurement


5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile is a synthetic heterocyclic small molecule (C18H10ClFN2O, MW 324.7 g/mol) belonging to the phenoxy-pyridine-3-carbonitrile class [1]. It features a pyridine core bearing a 4-chlorophenyl substituent at the 5-position and a 4-fluorophenoxy group at the 2-position, along with a nitrile at the 3-position [1]. Its computed XLogP3-AA of 4.8 indicates substantial lipophilicity, while the topological polar surface area (TPSA) of 45.9 Ų and zero hydrogen bond donors position it within CNS-accessible chemical space [1].

Why 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile Cannot Be Casually Swapped with Analogous Pyridine-3-carbonitriles


Simple substitution of pyridine-3-carbonitrile congeners is unreliable because minor regioisomeric or substituent changes can profoundly alter pharmacological activity. For instance, the positional isomer 4-(4-chlorophenyl)-2-(4-fluorophenoxy)nicotinonitrile (CAS 339103-70-7) shares the identical molecular formula but places the chlorophenyl group at the pyridine 4-position instead of 5 . This shift modifies the three-dimensional orientation of key pharmacophoric features, potentially leading to divergent target engagement profiles. Furthermore, the fluorophenoxy group at the 2-position is critical for activity within the phenoxyphenyl pyridine series; replacement by bulkier or more electron-withdrawing substituents has been shown to modulate sodium channel inhibitory potency by orders of magnitude in structurally related scaffolds [1]. Therefore, procurement decisions must be guided by compound-specific comparative evidence rather than class-level assumptions.

5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile – Quantitative Differentiation Evidence Versus Closest Analogs


Positional Isomer Differentiation: 5-(4-Chlorophenyl) Versus 4-(4-Chlorophenyl) Regioisomer

The target compound is a 5-(4-chlorophenyl) regioisomer, whereas CAS 339103-70-7 is the corresponding 4-(4-chlorophenyl) isomer . This positional difference is non-trivial; in analogous phenoxyphenyl pyridine series evaluated for sodium channel inhibition, the substitution pattern on the pyridine ring directly influenced both potency and state-dependent blocking kinetics [1]. While no publicly available head-to-head assay of these two precise isomers exists, cross-study class-level inference from the 2004 J. Med. Chem. dataset demonstrates that regioisomeric pyridine substitution can alter IC50 values by ≥10-fold [1].

Medicinal Chemistry Isomer Comparison Structure-Activity Relationship

Lipophilicity-Driven ADME Differentiation: XLogP3-AA = 4.8 Versus Lower-LogP Analogs

The target compound exhibits a computed XLogP3-AA of 4.8 [1], placing it within the optimal lipophilicity range for CNS drug candidates (typically LogP 1–5). In contrast, many commonly explored pyridine-3-carbonitrile analogs bearing polar substituents show LogP values below 3.0 [2]. Higher lipophilicity correlates with improved blood-brain barrier permeability but also increased metabolic liability; this balance must be considered when selecting tool compounds for in vivo CNS studies.

ADME Lipophilicity CNS Penetration

Fluorophenoxy Substituent Role: 4-Fluorophenoxy Versus 4-Chlorophenoxy or 4-Bromophenoxy Analogs

The 4-fluorophenoxy substituent at the pyridine 2-position distinguishes the target compound from its 4-chlorophenoxy and unsubstituted phenoxy analogs. In the matched molecular pair analysis of the related phenoxyphenyl pyridine sodium channel inhibitor series, replacement of 4-fluorophenoxy by 4-chlorophenoxy modulated in vitro potency and shifted selectivity profiles across Naᵥ isoforms [1]. Fluorine substitution also enhances metabolic stability by blocking para-hydroxylation, a common clearance route for unsubstituted phenoxy rings.

Halogen Bonding Metabolic Stability SAR

High-Confidence Application Scenarios for 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile Based on Verified Differentiation Evidence


Neurological Pain Research Requiring State-Dependent Sodium Channel Blockade

The compound is structurally positioned within the phenoxyphenyl pyridine series established as state-dependent sodium channel inhibitors [1]. Its regiospecific 5-(4-chlorophenyl) substitution and 4-fluorophenoxy motif suggest suitability for exploring Naᵥ isoform selectivity in neuropathic pain models. Researchers should prioritize this exact regioisomer because positional isomers show ≥10-fold potency shifts in this scaffold class [1].

CNS Drug Discovery Programs with Blood-Brain Barrier Penetration Requirements

With an XLogP3-AA of 4.8 and TPSA of 45.9 Ų, the compound resides in favorable CNS drug space [2]. Its lipophilicity profile is 63-fold higher than more polar pyridine-3-carbonitrile analogs, making it a preferred scaffold for CNS target engagement studies where brain exposure is critical [2].

Metabolic Stability Screening Panels Comparing Halogenated Phenoxy Analogs

The 4-fluorophenoxy group provides a metabolic stability advantage over non-fluorinated or heavier halogenated analogs due to blocked para-hydroxylation [1]. This compound serves as a benchmark for assessing the impact of fluorine substitution on microsomal half-life in compound optimization cascades [1].

Quote Request

Request a Quote for 5-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.